4-(Hydroxymethyl)pyridin-3-ol hydrochloride
Overview
Description
4-(Hydroxymethyl)pyridin-3-ol hydrochloride is a chemical compound with the molecular formula C6H8ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a hydroxymethyl group at the 4-position and a hydroxyl group at the 3-position of the pyridine ring, with the addition of a hydrochloride group.
Mechanism of Action
Target of Action
It is structurally similar to pyridoxine , a form of vitamin B6, which is converted into pyridoxal phosphate, a coenzyme for the synthesis of amino acids, neurotransmitters, sphingolipids, and aminolevulinic acid .
Mode of Action
Given its structural similarity to pyridoxine, it may interact with similar targets and pathways . Pyridoxine, in its active form as pyridoxal phosphate, acts as a coenzyme in various enzymatic reactions, including those involved in the metabolism of amino acids and neurotransmitters .
Biochemical Pathways
Pyridoxine is involved in numerous biochemical pathways, including the synthesis of amino acids, neurotransmitters, sphingolipids, and aminolevulinic acid .
Result of Action
Based on its structural similarity to pyridoxine, it may play a role in various biochemical reactions as a coenzyme, influencing the synthesis of amino acids, neurotransmitters, sphingolipids, and aminolevulinic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)pyridin-3-ol hydrochloride can be achieved through several methods. One common approach involves the protection of the hydroxyl group followed by the introduction of the hydroxymethyl group. The reaction typically involves the use of protecting groups such as benzyl or tert-butyldimethylsilyl (TBDMS) to protect the hydroxyl group. The hydroxymethyl group can then be introduced using formaldehyde and a base such as sodium hydroxide. The final step involves deprotection and conversion to the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The industrial process may also involve purification steps such as crystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)pyridin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, where the hydroxyl group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: 4-(Carboxymethyl)pyridin-3-ol.
Reduction: 4-Methylpyridin-3-ol.
Substitution: 4-(Substituted methyl)pyridin-3-ol derivatives.
Scientific Research Applications
4-(Hydroxymethyl)pyridin-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
Pyridoxine (Vitamin B6): A hydroxymethylpyridine with hydroxymethyl groups at positions 4 and 5, a hydroxy group at position 3, and a methyl group at position 2.
4-(Hydroxymethyl)pyridine: Similar structure but lacks the hydrochloride group.
Uniqueness
4-(Hydroxymethyl)pyridin-3-ol hydrochloride is unique due to the presence of both hydroxymethyl and hydroxyl groups on the pyridine ring, along with the hydrochloride group. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
IUPAC Name |
4-(hydroxymethyl)pyridin-3-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2.ClH/c8-4-5-1-2-7-3-6(5)9;/h1-3,8-9H,4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVWQHMPMFJLQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CO)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50497148 | |
Record name | 4-(Hydroxymethyl)pyridin-3-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50497148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67992-19-2 | |
Record name | 4-(Hydroxymethyl)pyridin-3-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50497148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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